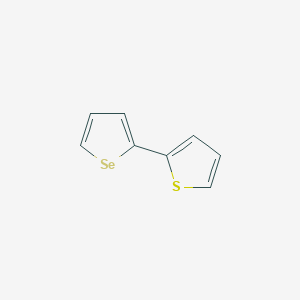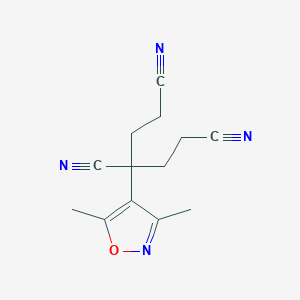
3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile is a complex organic compound featuring an oxazole ring substituted with dimethyl groups and a pentane chain with three nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile typically involves the formation of the oxazole ring followed by the introduction of the nitrile groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The nitrile groups can be introduced through nucleophilic substitution reactions using cyanide sources .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The oxazole ring and nitrile groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazole and nitrile derivatives.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the nitrile groups can act as electron-withdrawing groups, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid: Similar structure with a fluorobenzoic acid group instead of the pentane chain with nitrile groups.
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-piperidinyl}: Contains a piperidine ring and sulfonyl group.
3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile: Features a benzonitrile group instead of the pentane chain.
Uniqueness
The uniqueness of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile lies in its combination of an oxazole ring with a pentane chain bearing three nitrile groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
116422-80-1 |
|---|---|
Fórmula molecular |
C13H14N4O |
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
3-(3,5-dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C13H14N4O/c1-10-12(11(2)18-17-10)13(9-16,5-3-7-14)6-4-8-15/h3-6H2,1-2H3 |
Clave InChI |
BXJZCRYFWADPKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C(CCC#N)(CCC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


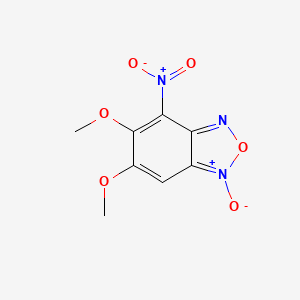
![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

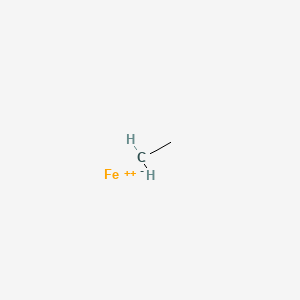
![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
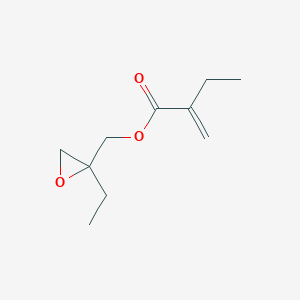
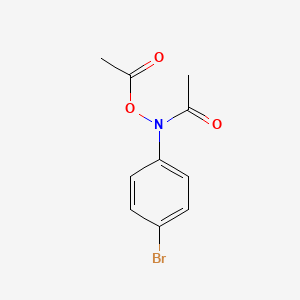

![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)

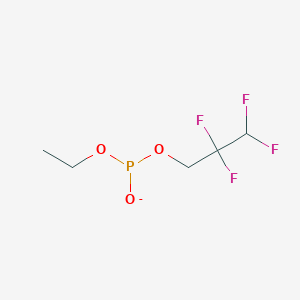
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
